Oxyresveratrol 4-O-|A-D-glucopyranoside

Description

Contextualization within Stilbenoid Research

Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton, which forms a 1,2-diphenylethylene nucleus. nih.govnih.gov These compounds are produced by various plants in response to environmental stressors such as infection or UV radiation, acting as phytoalexins. nih.gov Stilbenoids exhibit significant structural diversity through modifications like hydroxylation, methoxylation, and glycosylation, and can exist as trans or cis stereoisomers, with the trans form typically being more stable and common in nature. nih.gov This structural variety leads to a wide range of biological activities, making them a subject of intense scientific interest. nih.govmdpi.com

The parent compound, oxyresveratrol (B150227) (trans-2,3′,4,5′-tetrahydroxystilbene), is a key stilbenoid found in significant quantities in the heartwood of plants like Artocarpus lacucha and in various species of the Morus (mulberry) genus. nih.govmdpi.comnih.gov Oxyresveratrol itself is recognized for a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and tyrosinase inhibitory effects. nih.govnih.govresearchgate.net

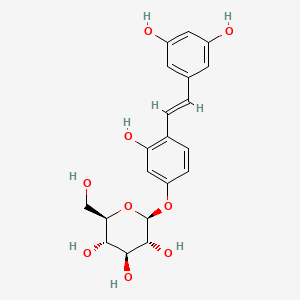

Oxyresveratrol 4-O-β-D-glucopyranoside is a glycosidic derivative of oxyresveratrol. In this molecule, a β-D-glucopyranose (a form of glucose) unit is attached to the hydroxyl group at the 4-position of the oxyresveratrol structure. This compound has been identified as a natural product isolated from the root bark of plants such as Morus atropurpurea. medchemexpress.com

Table 1: Chemical Properties of Oxyresveratrol 4-O-β-D-glucopyranoside This table is interactive. Click on the headers to sort.

| Property | Value |

|---|---|

| CAS Number | 863329-68-4 sinophytochem.com |

| Chemical Formula | C₂₀H₂₂O₉ sinophytochem.com |

| Molecular Weight | 406.38 g/mol sinophytochem.com |

| Parent Aglycone | Oxyresveratrol |

| Glycosidic Bond | 4-O-β-D-glucopyranoside |

| Compound Type | Stilbenoid Glycoside sinophytochem.com |

Significance of Glycosylation in Stilbenoid Bioactivity

Glycosylation, the enzymatic process of attaching a carbohydrate (glycan) to another molecule (the aglycone), is a crucial modification in natural product chemistry. For stilbenoids, this process significantly alters their physicochemical and biological properties. The addition of a sugar moiety generally increases the water solubility and stability of the parent compound. nih.govnih.govresearchgate.net

Many bioactive stilbenoids, including oxyresveratrol, have low water solubility and poor oral bioavailability, which can limit their therapeutic potential. nih.govresearchgate.netnih.gov Glycosylation can address these limitations by enhancing water-solubility, improving intestinal absorption, and potentially extending the biological half-life of the compound. nih.govresearchgate.netconsensus.app Furthermore, the glycosylation pattern can influence the specific biological activity of the stilbenoid. While in some cases it may render a compound inactive until the sugar is cleaved, in others it can enhance or modify its bioactivity. nih.gov This modification is a key strategy employed by plants to detoxify xenobiotics and to store and transport secondary metabolites. nih.govresearchgate.net

Overview of Research Trajectories on Oxyresveratrol 4-O-β-D-glucopyranoside

Research on Oxyresveratrol 4-O-β-D-glucopyranoside has primarily focused on its isolation, characterization, and production. As a naturally occurring compound, initial studies involved its extraction and identification from plant sources, particularly from the genus Morus. medchemexpress.com

A significant area of research involves the biotransformation of oxyresveratrol to produce its various glucosides. Studies have demonstrated that cultured plant cells, such as those from Phytolacca americana, can be used to glycosylate exogenously supplied oxyresveratrol. nih.govresearchgate.net This biotechnological approach allows for the targeted production of specific glycosides, including Oxyresveratrol 4-O-β-D-glucopyranoside. researchgate.net In one such study, the biotransformation of oxyresveratrol yielded three products: oxyresveratrol 3-β-glucoside, oxyresveratrol 2'-β-glucoside, and oxyresveratrol 4'-β-glucoside. researchgate.net

While the biological activities of the parent compound, oxyresveratrol, are extensively documented, research into the specific pharmacological effects of its 4-O-β-D-glucoside is still emerging. Preliminary research suggests potential applications in studies related to conditions such as diabetes and arthritis, though these investigations are in early stages. medchemexpress.com The primary focus remains on the compound's chemistry and production, laying the groundwork for future in-depth biological evaluations.

Table 2: Research Focus on Oxyresveratrol and its Glucoside This table is interactive. Click on the headers to sort.

| Research Area | Oxyresveratrol (Aglycone) | Oxyresveratrol 4-O-β-D-glucopyranoside |

|---|---|---|

| Primary Source | Artocarpus lacucha, Morus spp. nih.gov | Morus atropurpurea medchemexpress.com |

| Key Research Focus | Biological activities (antioxidant, anti-inflammatory, etc.) nih.govresearchgate.net | Isolation, characterization, biotransformation medchemexpress.comresearchgate.net |

| Production Method | Extraction from plants, chemical synthesis nih.gov | Isolation from plants, biotransformation of oxyresveratrol medchemexpress.comnih.gov |

| Known Properties | Low water solubility, broad bioactivity nih.govresearchgate.net | Increased water solubility (presumed), specific bioactivity under investigation medchemexpress.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C20H22O9 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-3-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-4-3-11(15(24)8-14)2-1-10-5-12(22)7-13(23)6-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 |

InChI Key |

QNJXAEVGLMVYJF-CUYWLFDKSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C/C3=CC(=CC(=C3)O)O |

Canonical SMILES |

C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Oxyresveratrol 4 O β D Glucopyranoside

Natural Occurrence and Distribution of Oxyresveratrol (B150227) 4-O-β-D-glucopyranoside

Botanical Sources and Distribution

Oxyresveratrol 4-O-β-D-glucopyranoside, along with its aglycone, oxyresveratrol, has been identified in a variety of plant species, indicating a notable distribution across different botanical families.

The genus Morus, commonly known as mulberry, is a prominent source of oxyresveratrol and its glucosides. The root bark of Morus alba (white mulberry) and Morus atropurpurea are well-documented botanical sources of Oxyresveratrol 4-O-β-D-glucopyranoside. medchemexpress.com Research has shown the presence of various stilbenoids in mulberry twigs, including oxyresveratrol and its 3'-O-β-D-glucoside, highlighting the compound's distribution within different parts of the plant. nih.gov Furthermore, cell suspension cultures of Morus alba have been utilized for the production of these compounds, where elicitors can enhance their synthesis. nih.govmdpi.com

Beyond the Morus genus, oxyresveratrol and its glycosylated forms are found in a diverse array of plant families. These include, but are not limited to, the Moraceae, Liliaceae, and Gnetaceae families. imrpress.comscialert.net For instance, oxyresveratrol is found in the heartwood of Artocarpus lakoocha. wikipedia.orgnih.gov While oxyresveratrol itself is found in both gymnosperms and angiosperms, its distribution appears to have some chemotaxonomic significance, as it has not been reported in plants belonging to the subclass Sympetalae. nih.govresearchgate.net

Botanical Sources of Oxyresveratrol and its Glucosides

| Plant Family | Genus | Species | Plant Part | Compound Detected |

|---|---|---|---|---|

| Moraceae | Morus | Morus alba | Root bark, Twigs, Callus culture | Oxyresveratrol 4-O-β-D-glucopyranoside, Oxyresveratrol, Mulberroside A |

| Moraceae | Morus | Morus atropurpurea | Root bark | Oxyresveratrol 4-O-β-D-glucopyranoside |

| Moraceae | Artocarpus | Artocarpus lakoocha | Heartwood | Oxyresveratrol |

| Liliaceae | - | - | - | Oxyresveratrol |

| Gnetaceae | - | - | - | Oxyresveratrol |

Biosynthetic Pathways of Oxyresveratrol 4-O-β-D-glucopyranoside

The formation of Oxyresveratrol 4-O-β-D-glucopyranoside in plants is a multi-step process involving the synthesis of the oxyresveratrol backbone followed by a specific glycosylation event.

Precursor Compounds and Enzymatic Steps

The biosynthesis of the oxyresveratrol core is believed to proceed through the phenylpropanoid pathway. Recent studies suggest a pathway where p-coumaroyl-CoA is first hydroxylated to 2',4'-dihydroxycinnamoyl-CoA by p-coumaroyl-CoA 2'-hydroxylase (C2'H) enzymes. biorxiv.orgbiorxiv.org This intermediate then serves as a substrate for stilbene (B7821643) synthase (STS) enzymes. biorxiv.orgbiorxiv.org The STS enzyme catalyzes the condensation of three molecules of malonyl-CoA with 2',4'-dihydroxycinnamoyl-CoA to form the stilbene scaffold of oxyresveratrol. nih.gov This model proposes that STS enzymes can utilize both p-coumaroyl-CoA (leading to resveratrol) and its hydroxylated form as substrates, explaining the co-occurrence of these compounds in plants like mulberry. biorxiv.orgbiorxiv.org

Glycosylation Mechanisms and Regioselectivity within Oxyresveratrol Metabolites

Once the oxyresveratrol aglycone is synthesized, it undergoes glycosylation, a reaction catalyzed by glycosyltransferases (GTs). These enzymes transfer a sugar moiety, typically glucose from a UDP-glucose donor, to a specific hydroxyl group on the oxyresveratrol molecule. nih.govnih.gov The formation of Oxyresveratrol 4-O-β-D-glucopyranoside is a result of regioselective glycosylation, where the glucose molecule is specifically attached to the hydroxyl group at the C-4 position. researchgate.netmdpi.com

The regioselectivity of glycosylation is a critical aspect of stilbenoid biosynthesis, as different isomers can be produced. researchgate.netmdpi.com For example, besides the 4-O-glucoside, 2-O- and 3'-O-glucosides of oxyresveratrol have also been identified in nature. researchgate.netmdpi.com The specific glycosyltransferases present in a plant species determine which hydroxyl groups are targeted for glycosylation. chemrxiv.orgresearchgate.net This enzymatic control is crucial as the position of the sugar moiety can influence the chemical properties and biological activities of the resulting glycoside. nih.govnih.gov

Chemotaxonomic and Biosynthetic Implications

The distribution of oxyresveratrol and its various glucosides across the plant kingdom holds chemotaxonomic significance. The absence of oxyresveratrol in the subclass Sympetalae, for instance, suggests that the biosynthetic pathways for this compound may have evolved differently in various plant lineages. nih.govresearchgate.net

The co-occurrence of different stilbenoids, such as resveratrol (B1683913) and oxyresveratrol, and their respective glucosides within a single plant like Morus alba, provides insights into the plasticity of the biosynthetic machinery. semanticscholar.org The presence of multiple stilbene synthase and glycosyltransferase genes allows for the production of a diverse array of related compounds. biorxiv.org Understanding these biosynthetic pathways and their regulation is not only important for chemotaxonomy but also opens avenues for biotechnological production of these valuable compounds through metabolic engineering in plant cell cultures or microbial systems. mdpi.comnih.gov

Production and Derivatization Strategies for Oxyresveratrol 4 O β D Glucopyranoside

Extraction and Isolation Methodologies from Natural Sources

The procurement of Oxyresveratrol (B150227) 4-O-β-D-glucopyranoside from plant materials relies on classical phytochemical techniques involving an initial extraction followed by multi-step chromatographic purification. nih.gov

The initial step in isolating Oxyresveratrol 4-O-β-D-glucopyranoside involves the extraction of the compound from its plant matrix, typically the roots or heartwood of species like Morus or Artocarpus. imrpress.comgoogleapis.com The choice of solvent is critical and is determined by the polarity of the target compound. Given the presence of the glucose moiety, the compound is more polar than its aglycone, oxyresveratrol.

Commonly employed solvents for the extraction of stilbenoids and their glycosides include alcohols such as ethanol (B145695) and methanol (B129727), as well as acetone (B3395972) and water. imrpress.com Ethanol, in particular, is frequently used, often in aqueous mixtures. For instance, studies on Artocarpus lakoocha have shown that 70% ethanol can be an optimal solvent for extracting oxyresveratrol, yielding a high percentage of the compound from the dry weight of the plant material. ijbbb.org Maceration with 95% ethanol has also been effectively used to create crude extracts from which stilbenoids are isolated. mdpi.com The extraction process can be enhanced by methods like ultrasonic-assisted extraction (UAE), which has been applied to various Morus species. nih.gov After the initial extraction, the resulting solution is typically concentrated under reduced pressure to yield a crude extract for further purification. mdpi.com

| Solvent | Plant Source Example | Extraction Method | Reference |

|---|---|---|---|

| Ethanol (e.g., 70-95%) | Artocarpus lakoocha, Morus alba | Maceration, Reflux | ijbbb.orgmdpi.comgoogle.com |

| Methanol | Morus alba | Solvent Extraction | nih.gov |

| Acetone | Morus lhou | Solvent Extraction | researchgate.net |

| Water | Artocarpus lakoocha | Stirring at elevated temperature (e.g., 50°C) | googleapis.com |

Following solvent extraction, the crude extract, which contains a complex mixture of phytochemicals, must undergo rigorous purification. This is typically achieved through a series of chromatographic techniques that separate compounds based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

Silica (B1680970) Gel Column Chromatography: This is a fundamental and widely used technique for the initial fractionation of crude plant extracts. The extract is loaded onto a column packed with silica gel, and compounds are eluted using a gradient of solvents, typically starting with a non-polar solvent (like methylene (B1212753) chloride or hexane) and gradually increasing the polarity with a solvent such as methanol or ethyl acetate. mdpi.com Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those containing the target compound. mdpi.com This method is effective for separating major classes of compounds before finer purification steps.

Sephadex LH-20 Gel Filtration Chromatography: Sephadex LH-20 is a versatile medium used for the size-exclusion chromatography of natural products in organic solvents. researchgate.net It is prepared by hydroxypropylation of dextran (B179266) beads and is particularly useful for separating small biomolecules like stilbenoids and flavonoids. nih.gov This technique separates molecules based on their size; larger molecules elute first, while smaller molecules enter the pores of the beads and elute later. It is often used as an intermediate or final purification step to remove closely related impurities.

High-Speed Counter-current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that has proven highly effective for the preparative separation of natural products, including stilbene (B7821643) glycosides. nih.govresearchgate.net The method relies on partitioning the solute between two immiscible liquid phases (a stationary phase and a mobile phase). The absence of a solid support matrix eliminates irreversible adsorption of the sample, leading to high recovery rates. elsevierpure.com For the separation of stilbene glycosides, various solvent systems can be employed. A common approach involves a two-phase system composed of chloroform, n-butanol, methanol, and water in specific ratios. nih.govresearchgate.net For example, a system of chloroform:n-butanol:methanol:water (4:1:3:2, v/v/v/v) has been successfully used to isolate three stilbene glycosides from Rheum tanguticum, yielding compounds with purities above 97%. nih.gov This demonstrates the high resolution and efficiency of HSCCC for purifying structurally similar glycosides. nih.govresearchgate.net

| Technique | Stationary Phase | Mobile Phase / Solvent System Example | Principle of Separation | Reference |

|---|---|---|---|---|

| Silica Gel Column Chromatography | Silica Gel | Gradient of Methylene Chloride / Methanol | Adsorption / Polarity | mdpi.com |

| Sephadex LH-20 Gel Filtration | Sephadex LH-20 | Organic Solvents (e.g., Methanol) | Size Exclusion | researchgate.net |

| High-Speed Counter-current Chromatography (HSCCC) | Liquid (e.g., Upper phase of solvent system) | Chloroform:n-butanol:methanol:water (4:1:3:2, v/v) | Liquid-Liquid Partitioning | nih.govresearchgate.net |

Chemical Synthesis of Oxyresveratrol 4-O-β-D-glucopyranoside and Analogues

While extraction from natural sources is a common route, chemical synthesis offers an alternative pathway to produce Oxyresveratrol 4-O-β-D-glucopyranoside, allowing for greater control and the potential to generate novel analogues for structure-activity relationship studies. The synthesis involves two key stages: the construction of the stilbene backbone and the regioselective introduction of the glucose moiety.

The synthesis of stilbenes is a well-established area of organic chemistry. The first chemical synthesis of the aglycone, oxyresveratrol, was reported in 1970. researchgate.netmdpi.com Early methods for creating the core stilbene structure often relied on classic condensation and olefination reactions. These foundational routes paved the way for more advanced strategies capable of producing complex hydroxylated and glycosylated stilbenes. The challenge in synthesizing glycosylated stilbenes lies in the regioselective attachment of the sugar to one of several hydroxyl groups, requiring the use of protecting groups to achieve the desired isomer.

Modern approaches to synthesizing the stilbene core of oxyresveratrol and its analogues commonly employ powerful carbon-carbon double bond-forming reactions.

Wittig Reaction: The Wittig reaction is a cornerstone of stilbene synthesis. imrpress.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. For oxyresveratrol synthesis, the first reported route involved the reaction of triphenyl-[3,5-dihydroxybenzyl]-phosphonium bromide with a protected 2,4-dihydroxybenzaldehyde. researchgate.netmdpi.com A general strategy for synthesizing O-glucosides involves the selective glycosylation of a hydroxylated benzaldehyde, followed by a Wittig reaction with an appropriate benzylphosphonium salt to construct the stilbene double bond. researchgate.net The synthesis of the regioisomer, oxyresveratrol 2-O-β-D-glucopyranoside, has been successfully achieved using this approach, providing a strong methodological precedent. acs.org

Perkin Condensation: The Perkin reaction is another classic method used to create stilbene structures, typically yielding α,β-unsaturated aromatic acids from the condensation of an aromatic aldehyde with an acid anhydride. nih.govresearchgate.net A modified Perkin reaction between substituted benzaldehydes and phenylacetic acids can lead to the formation of hydroxystilbenes through a simultaneous condensation-decarboxylation process. imrpress.com This method has been applied to the synthesis of resveratrol (B1683913) analogues and offers a viable, though sometimes lower-yielding, alternative to transition metal-catalyzed reactions. nih.gov The selectivity of the Perkin strategy can be highly dependent on the position of hydroxyl groups on the aromatic rings. nih.gov

The crucial step of glycosylation to form the final product requires a regioselective approach. The synthesis of the closely related trans-oxyresveratrol-4′-O-glucuronide has been achieved via chemical O-glucuronidation using acetobromo-α-D-glucuronic acid methyl ester as the glycosyl donor in alkaline conditions. acs.org A similar strategy, using an appropriate acetobromo-α-D-glucose donor, could be employed to synthesize the target 4-O-β-D-glucopyranoside. This involves protecting the other phenolic hydroxyls, performing the glycosylation, and then removing the protecting groups to yield the final product. acs.org

Biotransformation and Enzymatic Production of Oxyresveratrol 4-O-β-D-glucopyranoside

Biotransformation presents an environmentally friendly and highly selective alternative to chemical synthesis for producing glycosides. nih.gov This approach utilizes whole microbial cells or isolated enzymes to catalyze specific reactions, such as the glycosylation of a precursor molecule like oxyresveratrol.

The enzymatic glycosylation of polyphenols is a well-documented strategy to improve their water solubility and stability. researchgate.netnih.gov Various enzymes, particularly glycosyltransferases (GTs), are capable of transferring a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule. The biotransformation of resveratrol has been extensively studied, yielding a range of glucosides including resveratrol 3-O-β-D-glucoside (piceid) and resveratrol 4′-O-β-D-glucoside. mdpi.com Enzymes like UDP-glucosyltransferase from Bacillus licheniformis have been shown to produce mono-, di-, and even triglucosides of resveratrol. mdpi.com

Similarly, microbial biotransformation using fungi like Beauveria bassiana has been used to generate novel stilbene glycosides from precursors like resveratrol and piceatannol. nih.govmdpi.com This fungus possesses a unique glycosyltransferase–methyltransferase system that can produce 4-O-methyl-D-glucopyranose conjugates, demonstrating its capacity for modifying stilbene hydroxyl groups. mdpi.com

While a specific study detailing the enzymatic production of Oxyresveratrol 4-O-β-D-glucopyranoside from oxyresveratrol was not prominently found, the existing research provides a strong proof-of-concept. Given the structural similarity to resveratrol, it is highly plausible that microbial systems or isolated glycosyltransferases could effectively catalyze the regioselective glycosylation of oxyresveratrol at the 4'-position to produce the target compound. Furthermore, bioconversion processes have been applied to Morus alba extracts to enhance the activity of mulberroside A (an oxyresveratrol diglucoside), indicating that enzymes capable of modifying oxyresveratrol glycosides are present in nature and can be harnessed for production. researchgate.net

Enzymatic Deglycosylation from Glycosidic Precursors (e.g., Mulberroside A using cellulase (B1617823) or Pectinex)

The production of oxyresveratrol 4-O-β-D-glucopyranoside can be achieved through the controlled enzymatic deglycosylation of more complex glycosidic precursors. A primary starting material for this process is Mulberroside A, a diglucoside of oxyresveratrol naturally abundant in plants like Morus alba (white mulberry). nih.govresearchgate.net This method leverages enzymes that selectively cleave β-glycosidic bonds to remove sugar moieties. nih.gov

Enzymatic hydrolysis is considered a promising and environmentally friendly alternative to conventional chemical methods, which often require harsh conditions like strong acids and high temperatures that can degrade the target molecule. nih.govimrpress.com Commercial enzyme preparations such as cellulase and Pectinex are effective for this purpose. nih.gov

Pectinex: This is a multi-enzyme complex, often derived from Aspergillus species, containing pectinases, hemicellulases, and beta-glucanases. novonesis.comsiirt.edu.tr It has been successfully used to hydrolyze Mulberroside A from Morus alba root extracts to produce its aglycone, oxyresveratrol. nih.govresearchgate.net By carefully controlling reaction parameters such as time and enzyme concentration, it is possible to achieve partial hydrolysis, stopping the reaction after only one glucose unit is removed to yield the target monoglucoside.

Cellulase: This enzyme is also capable of catalyzing the deglycosylation of oxyresveratrol glucosides. nih.gov Studies on extracts from Veratrum patulum have demonstrated the use of cellulase for this type of bioconversion. nih.gov

The deglycosylation of Mulberroside A is a sequential process. In humans, intestinal bacteria first hydrolyze it into two different monoglucosides before finally producing oxyresveratrol. nih.gov This natural, stepwise removal of sugar units supports the feasibility of using enzymatic processes in vitro to isolate intermediate monoglucosides like oxyresveratrol 4-O-β-D-glucopyranoside.

Table 1: Enzymes Used in Deglycosylation of Oxyresveratrol Precursors

| Enzyme | Precursor Example | Source of Precursor | Primary Action |

|---|---|---|---|

| Pectinex | Mulberroside A | Morus alba (Mulberry) Root Extract | Hydrolyzes β-glycosidic bonds researchgate.netnih.gov |

| Cellulase | Oxyresveratrol glucosides | Veratrum patulum Extract | Catalyzes deglycosylation reaction nih.gov |

Microbial and Plant Cell Culture Biotransformation (e.g., Leuconostoc paramesenteroides, Phytolacca americana cells)

Biotransformation using microbial or plant cell cultures offers a versatile platform for producing stilbenoid glycosides. nih.gov These systems utilize the inherent enzymatic machinery of the cells to perform complex chemical modifications, including both glycosylation and deglycosylation, often with high specificity. nih.gov

Microbial Biotransformation: Enzyme extracts from microorganisms can be employed for efficient bioconversion. For instance, an enzyme extract from the acid bacterium Leuconostoc paramesenteroides has been shown to catalyze the hydrolysis of Mulberroside A to produce oxyresveratrol. nih.gov This demonstrates the potential of microbial enzymes as biocatalysts for deglycosylation reactions.

Plant Cell Culture Biotransformation: Plant cell suspension cultures are particularly adept at modifying exogenous compounds. nih.govresearchgate.net

Phytolacca americana (American pokeweed): Cell cultures of P. americana have demonstrated a high capacity for the biotransformation of stilbenoids. researchgate.net When oxyresveratrol is introduced to these cultures, the cells can regioselectively add glucose moieties, converting the aglycone into various glucosides, including oxyresveratrol 3-O-β-D-glucoside, 2'-O-β-D-glucoside, and 4'-O-β-D-glucoside. mdpi.comnih.gov This glycosylation capability highlights the potential of plant cell cultures as a production system for specific glycosides. mdpi.comnih.gov

Morus alba (White Mulberry): In cell suspension cultures of Morus alba, Mulberroside A is first generated by the cells and subsequently deglycosylated by endogenous enzymes to yield oxyresveratrol within the same system. nih.gov This showcases an integrated biosynthetic and biotransformation process within a single plant cell culture.

Table 2: Examples of Microbial and Plant Cell Biotransformation

| Organism/Cell Culture | Substrate | Transformation | Product(s) |

|---|---|---|---|

| Leuconostoc paramesenteroides (enzyme extract) | Mulberroside A | Deglycosylation | Oxyresveratrol nih.gov |

| Phytolacca americana | Oxyresveratrol | Glycosylation | Oxyresveratrol 3-, 2'-, and 4'-β-glucosides mdpi.comnih.gov |

| Morus alba | Endogenously produced Mulberroside A | Deglycosylation | Oxyresveratrol nih.gov |

Regioselective Glucosylation by Glycosyltransferases

For the precise synthesis of specific isomers like oxyresveratrol 4-O-β-D-glucopyranoside, the use of isolated enzymes known as glycosyltransferases (GTs or UGTs) is a powerful strategy. dtu.dknih.gov These enzymes catalyze the transfer of a sugar molecule from an activated donor, such as UDP-glucose, to an acceptor molecule (e.g., oxyresveratrol). nih.govnih.gov The key advantage of UGTs is their exquisite control over regio- and stereoselectivity, allowing for the addition of the glucose moiety at a specific hydroxyl group on the acceptor molecule without the need for complex protection and deprotection steps common in chemical synthesis. nih.govchemrxiv.org

The glucosylation of bioactive compounds can enhance their water solubility, stability, and bioavailability. nih.govnih.gov Several approaches have demonstrated the utility of UGTs for producing stilbenoid glycosides:

Plant Cell Cultures as a Source of UGTs: Cell suspension cultures of Solanum mammosum have been used to perform the regioselective glucosylation of oxyresveratrol, successfully yielding oxyresveratrol 4'-O-β-D-glucopyranoside. researchgate.net

Recombinant UGTs: UGTs from plants can be expressed in microbial hosts like E. coli for more controlled and scalable production. A glucosyltransferase from Phytolacca americana (PaGT3), when expressed in E. coli, was shown to effectively glucosylate the related stilbene, resveratrol. nih.gov The reaction was highly regioselective, producing the 4′-O-β-D-glucoside as the major product over the 3-O-β-D-glucoside. nih.govnih.gov This demonstrates the potential for using recombinant UGTs to synthesize specific oxyresveratrol glucosides.

Table 3: Regioselective Glucosylation of Stilbenoids

| Enzyme/System | Substrate | Key Product(s) | Significance |

|---|---|---|---|

| Solanum mammosum cell cultures | Oxyresveratrol | Oxyresveratrol 4'-O-β-D-glucopyranoside | Direct production of the target compound researchgate.net |

| Recombinant PaGT3 from P. americana | Resveratrol | Resveratrol 4'-O-β-D-glucoside (major) | Demonstrates high regioselectivity for the 4' position nih.gov |

Structural Modification and Derivatization of Oxyresveratrol for Enhanced Biological Activities

Structural modification of the oxyresveratrol molecule is a key strategy for developing new derivatives with potentially enhanced or novel biological activities. nih.govnih.gov By chemically altering the functional groups on the stilbene backbone, researchers can modulate properties such as potency, selectivity, and stability. elsevierpure.comresearchgate.net The two aromatic rings of oxyresveratrol can be selectively modified by utilizing different protecting group strategies, allowing for targeted chemical changes on either ring A or ring B. nih.gov

O-Alkylation and Aromatic Halogenation

O-Alkylation: This process involves the addition of alkyl groups (e.g., methyl, isopropyl) to the hydroxyl (-OH) groups of oxyresveratrol. nih.gov Research has shown that the phenolic groups on ring A of oxyresveratrol are more reactive to alkylation than those on ring B, likely due to the conjugation of ring A's hydroxyl groups with the central olefinic bond. nih.gov This differential reactivity allows for a degree of selective alkylation.

Di-O-alkylation tends to occur on the two hydroxyl groups of ring A.

Tri-O-alkylation typically occupies both hydroxyls on ring A and one on ring B. nih.gov

These modifications have led to compounds with improved biological profiles. For instance, partially etherified analogs such as 5′-hydroxy-2,3′,4-trimethoxystilbene and 3′,5′-dihydroxy-2,4-dimethoxystilbene demonstrated promising anti-herpetic and DNA protective activities. nih.govelsevierpure.com Another derivative, 5′-hydroxy-2,3′,4,-triisopropoxystilbene, displayed significant anti-α-glucosidase effects, marking it as a potential lead for anti-diabetic drug development. nih.govnih.gov

Aromatic Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic rings is another effective derivatization strategy. nih.govresearchgate.net The electron-rich nature of the oxyresveratrol rings makes them susceptible to electrophilic halogenation. nih.gov Due to electronic effects, the aromatic B ring is more nucleophilic, particularly at the 2′ and 6′ positions, which facilitates regioselective halogenation under mild conditions. nih.gov Using N-chlorosuccinimide (NCS), researchers have successfully synthesized the 2′-monochloro derivative of oxyresveratrol. nih.gov Studies on the related compound resveratrol have shown that halogenation can increase its antioxidant and antimicrobial activities. nih.gov

Table 4: Examples of Oxyresveratrol Derivatives and Enhanced Activities

| Modification Type | Derivative Example | Enhanced Biological Activity |

|---|---|---|

| O-Alkylation (Partial) | 5′-hydroxy-2,3′,4-trimethoxystilbene | Anti-herpetic, DNA protective nih.govelsevierpure.com |

| O-Alkylation (Partial) | 5′-hydroxy-2,3′,4,-triisopropoxystilbene | Anti-α-glucosidase nih.govnih.gov |

| Aromatic Halogenation | 2′-monochloro-oxyresveratrol | Structural analog with modified electronic properties nih.gov |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental class of reactions used to attach a wide range of substituents to an aromatic ring by replacing a hydrogen atom with an electrophile. wikipedia.orgyoutube.com Beyond halogenation, other substitution reactions can be used to create diverse oxyresveratrol derivatives.

A notable example is the Vilsmeier-Haack formylation reaction. nih.gov This reaction introduces a formyl group (-CHO) onto the aromatic ring. When applied to a protected form of oxyresveratrol (tetra-O-isopropyl oxyresveratrol), the formylation occurred on ring B, yielding the corresponding B-ring formylated product in good yield. nih.gov

The introduction of an electron-withdrawing group like a formyl or carboxyl substituent significantly alters the electronic properties of the stilbene. While these substitutions tended to decrease the compound's ability to scavenge DPPH radicals, they led to enhanced activity against the superoxide (B77818) anion radical. nih.gov This improved activity is attributed to the ability of the electron-withdrawing group to help stabilize the negative charge of the radical generated during the reaction with the superoxide anion. nih.gov This demonstrates how targeted electrophilic substitutions can be used to fine-tune the antioxidant profile of oxyresveratrol derivatives. nih.gov

Analytical Methodologies for Characterization and Quantification of Oxyresveratrol 4 O β D Glucopyranoside

Chromatographic Techniques

Chromatography is fundamental to the separation and quantification of Oxyresveratrol (B150227) 4-O-β-D-glucopyranoside from complex mixtures. High-Performance Liquid Chromatography (HPLC), High-Performance Capillary Electrophoresis with Diode Array Detection (HPCE-DAD), and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently utilized methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Oxyresveratrol 4-O-β-D-glucopyranoside and related stilbenoids. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Detailed research findings indicate that the separation is typically achieved using a gradient elution system. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small percentage of an acidifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.govjppres.com The flow rate is generally maintained around 1.0 mL/min, and detection is frequently performed using a UV-Vis or Diode Array Detector (DAD) at wavelengths of approximately 320 nm or 325 nm, where the compound exhibits strong absorbance. jppres.commdpi.com In one validated method, the retention time for a related compound, oxyresveratrol, was observed at 5.12 minutes under specific isocratic conditions. mdpi.com

Preparative HPLC is also utilized for the isolation and purification of Oxyresveratrol 4-O-β-D-glucopyranoside. nih.gov This technique uses larger columns and higher flow rates to handle larger sample loads, enabling the collection of pure fractions for further structural analysis or biological testing. nih.gov

Table 1: Exemplary HPLC Parameters for Analysis of Related Oxyresveratrol Compounds

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Agilent Zorbax SB-C18 (100 mm × 2.1 mm × 1.8 μm) | Phenomenex Kinetex 100-5 XB-C18 (5 μm, 150 × 21.2 mm) |

| Mobile Phase | A: Water with 0.1% formic acid B: Methanol (B129727) with 0.1% formic acid | A: Water with 0.005% TFA B: Acetonitrile with 0.005% TFA |

| Flow Rate | 0.3 mL/min | 20 mL/min |

| Detection | Mass Spectrometry (Negative Mode) | UV at 280 and 320 nm |

| Gradient | 6–50% B (0-20 min), 50–100% (20-25 min), 100% (25-30 min) | 10% B (0-10 min), 10–30% B (10-25 min), 30–100% B (25-30 min) |

Data sourced from a study on oxyresveratrol glucuronide metabolites. nih.gov

High-Performance Capillary Electrophoresis with Diode Array Detection (HPCE-DAD)

High-Performance Capillary Electrophoresis with Diode Array Detection (HPCE-DAD) has been established as a rapid and convenient method for the analysis of related oxyresveratrol diglycosides in plant materials like the branch bark of mulberry. researchgate.net This technique offers high separation efficiency and requires minimal sample and solvent volumes.

A study on a similar compound, oxyresveratrol-4-3'-β-O-D-diglycoside, demonstrated the reliability of HPCE-DAD for its quantification. The method showed a good linear response for concentrations ranging from 0.0025 to 0.15 mg/mL. researchgate.net Furthermore, the method exhibited good repeatability and a high recovery rate of 98.12%, indicating its accuracy and precision for quantitative purposes. researchgate.net The analysis time is typically short, with migration times often under 10 minutes. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and less instrument-intensive alternative to HPLC for the quantification of related compounds. Validated TLC densitometric methods have been developed for determining oxyresveratrol content in various plant heartwood samples. nih.govthaiscience.info

In a typical HPTLC method, separation is achieved on silica (B1680970) gel 60F-254 plates. thaiscience.infonih.gov The selection of the mobile phase is critical for achieving good resolution. A mobile phase consisting of hexane, ethyl acetate, chloroform, methanol, and formic acid in a specific ratio has been shown to provide good separation of oxyresveratrol, with a reported Rf value of 0.49 ± 0.05. thaiscience.info Quantification is performed by densitometric scanning of the plates at a specific wavelength. nih.gov This method has been validated for its accuracy and precision, making it suitable for routine quality control of plant materials. researchgate.net

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of Oxyresveratrol 4-O-β-D-glucopyranoside. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this aspect of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural identification of Oxyresveratrol 4-O-β-D-glucopyranoside. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the complete chemical structure.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the types and numbers of protons and carbons in the molecule. mdpi.com For instance, ¹H NMR data can help identify the protons on the aromatic rings, the olefinic bridge, and the glucopyranoside moiety. rsc.org

2D NMR experiments, including Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple-Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecule. nih.govacs.org Specifically, NOESY correlations can confirm the position of the glucoside linkage by showing spatial proximity between the anomeric proton of the glucose unit and the protons on the oxyresveratrol backbone. nih.gov HMBC spectra further confirm these connections by showing correlations between protons and carbons that are two or three bonds apart. nih.govacs.org Spectra are often acquired in deuterated solvents like methanol-d4. acs.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are key techniques for determining the molecular weight and fragmentation pattern of Oxyresveratrol 4-O-β-D-glucopyranoside, which aids in its identification and structural confirmation. nih.gov

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with an Electrospray Ionization (ESI) source, is a common setup. nih.gov Analyses are often performed in negative ion mode. The mass spectrum of a related compound, oxyresveratrol glucuronide, exhibited a molecular ion at m/z 419.0807. nih.gov

Tandem Mass Spectrometry (MS/MS) provides further structural information through fragmentation analysis. A characteristic fragmentation pattern for oxyresveratrol glycosides is the loss of the glucoside moiety. For example, a specific fragment ion at m/z 243.0578 corresponds to the loss of a glucuronic acid moiety (m/z 176.0229) from the parent ion. nih.gov This predictable fragmentation is highly useful for identifying this class of compounds in complex mixtures. In positive ion mode, the hydriated molecular ion peak for the aglycone, oxyresveratrol, is observed at m/z 245 [M+H]⁺. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Oxyresveratrol 4-O-β-D-glucopyranoside |

| Oxyresveratrol |

| Mulberroside A |

| Oxyresveratrol-4-3'-β-O-D-diglycoside |

| trans-ORV-4′-O-glucuronide |

| trans-ORV-3-O-glucuronide |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the detection and quantification of stilbenoids, including Oxyresveratrol 4-O-β-D-glucopyranoside, particularly in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC). The characteristic absorbance of the stilbene (B7821643) structure forms the basis of this analysis.

The core chromophore of Oxyresveratrol 4-O-β-D-glucopyranoside is the oxyresveratrol moiety. Analytical methods developed for oxyresveratrol consistently utilize its strong UV absorbance for detection. Chromatograms are typically monitored at wavelengths between 320 nm and 325 nm, which corresponds to an absorption maximum for the trans-stilbene (B89595) structure. jppres.commdpi.com While methods using UHPLC with photodiode array detectors can separate and identify Oxyresveratrol 4-O-β-D-glucopyranoside as a metabolite of other compounds, specific UV-Vis spectral data, such as the precise absorption maximum (λmax) for the isolated glucoside, are not extensively detailed in published literature. nih.gov The glycosylation at the 4-O position is expected to have a minor effect on the absorption spectrum compared to the parent aglycone.

Immunological Assays for Quantitation (e.g., Monoclonal Antibody-based Methods)

Immunological assays offer a highly sensitive and specific alternative for the quantification of natural compounds in complex matrices. For the oxyresveratrol family of compounds, a monoclonal antibody (MAb)-based immunoassay has been developed. nih.gov

This method involves an indirect competitive enzyme-linked immunosorbent assay (ELISA) for the determination of oxyresveratrol. nih.gov The development process included the generation of an immunogen by conjugating oxyresveratrol with cationized bovine serum albumin (cBSA). The resulting monoclonal antibody was found to be specific to oxyresveratrol and resveratrol (B1683913). nih.gov However, the cross-reactivity of this antibody with glycosylated forms of oxyresveratrol, including Oxyresveratrol 4-O-β-D-glucopyranoside, has not been reported. Therefore, while immunological assays are established for the parent compound, their applicability for the direct and specific quantification of its glucoside derivatives remains to be determined.

Method Validation Parameters (e.g., repeatability, recovery rate)

The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for the intended application. While a fully validated method specifically for the quantification of Oxyresveratrol 4-O-β-D-glucopyranoside is not detailed in the available literature, the validation parameters for HPLC methods used to quantify the parent compound, oxyresveratrol, provide a benchmark for the expected performance of such an assay. These parameters are established according to guidelines from the International Council for Harmonisation (ICH). jppres.com

A validated reversed-phase HPLC method for oxyresveratrol demonstrates the key parameters necessary for robust quantification. jppres.com The repeatability of an analytical method, often expressed as relative standard deviation (RSD), measures the precision of repeated measurements under the same conditions. The recovery rate is a measure of the method's accuracy, indicating the proportion of the analyte that is successfully measured from a sample.

Below is a table summarizing the validation parameters from a representative HPLC method for the analysis of oxyresveratrol. jppres.com

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9994 | r² ≥ 0.999 |

| Range | 1.265–12.65 µg/mL | - |

| Accuracy (% Relative Accuracy) | 98.79–105.74% | 80–120% |

| Precision (Repeatability) | ||

| Intraday %RSD | 1.87–2.83% | %RSD ≤ 5% |

| Interday %RSD | 2.89–3.80% | %RSD ≤ 5% |

| Recovery Rate (%) | 88.53 ± 0.71% | Typically 80-120% |

Preclinical Pharmacological Activities and Underlying Molecular Mechanisms of Oxyresveratrol 4 O β D Glucopyranoside and Its Aglycone, Oxyresveratrol

Antioxidant Mechanisms

Oxyresveratrol (B150227) has been extensively investigated for its antioxidant properties, which are foundational to many of its other biological activities. nih.gov The compound combats oxidative stress through several key mechanisms, including direct scavenging of reactive species, enhancement of the body's endogenous antioxidant systems, and activation of crucial signaling pathways.

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

Oxyresveratrol is a potent scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can cause significant damage to cells. nih.govresearchgate.net Studies have demonstrated its efficacy in neutralizing radicals such as 2,2-diphenyl-1-picryl-hydrazyl (DPPH), superoxide (B77818) anion (O2•−), hydroxyl radical (HO•), 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid radical cation (ABTS•+), hydrogen peroxide (H2O2), and nitric oxide (NO•). nih.gov

In comparative studies, oxyresveratrol was found to be a more effective scavenger of DPPH radicals than resveratrol (B1683913), with an IC50 value of 28.9 µM. nih.govresearchgate.net It is also a more effective scavenger of free nitric oxide. nih.govresearchgate.net Furthermore, oxyresveratrol has been shown to effectively scavenge H2O2 and NO in microglial cells. nih.gov This direct radical scavenging activity is a primary contributor to its neuroprotective and cellular protective effects. nih.govselleckchem.com

| Reactive Species | Model System/Assay | Observed Effect of Oxyresveratrol | Reference |

|---|---|---|---|

| DPPH | Free radical model | Effective scavenger (IC50 = 28.9 µM) | nih.govresearchgate.net |

| NO• | Spectrofluorimetric cell-free assay | Effective scavenger (IC50 = 45.31 µM) | nih.govresearchgate.net |

| ABTS•+ | ABTS assay | Potent antioxidant activity | |

| H2O2 | Microglial cells | Effective scavenger | nih.gov |

| O2•−, HO• | Various testing systems | Demonstrated scavenging activity | nih.gov |

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, oxyresveratrol enhances the body's innate antioxidant defenses by modulating the activity of various protective enzymes. It has been shown to upregulate the expression and activity of key enzymes such as Heme Oxygenase-1 (HO-1) and Manganese Superoxide Dismutase (MnSOD). nih.gov

In human lens epithelial cells, oxyresveratrol provided protection from H2O2-induced oxidative stress by activating the HO-1 pathway. nih.gov It was also found to suppress ROS levels in human embryonic fibroblast cells by upregulating MnSOD. nih.gov In animal models, oral administration of oxyresveratrol restored the depleted levels of antioxidant enzymes in mice that had been exposed to ethanol (B145695). nih.gov This modulation of endogenous systems provides a more sustained defense against oxidative insults.

Activation of Nrf2/ARE Signaling Pathways

A critical mechanism underlying oxyresveratrol's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.govcapes.gov.br Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1). mednexus.orgnih.gov

Studies have shown that oxyresveratrol induces the nuclear translocation and transactivation of Nrf2. nih.govcapes.gov.br This activation is mediated, at least in part, through the phosphorylation of Nrf2 via the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govcapes.gov.br Once activated, Nrf2 binds to the ARE in the promoter region of target genes, leading to the increased expression of protective enzymes like HO-1. mednexus.orgmednexus.org This pathway is central to how oxyresveratrol protects hepatocytes and other cells from severe oxidative stress. nih.govcapes.gov.br

Protection Against Lipid Peroxidation in Testing Systems

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. Oxyresveratrol has demonstrated significant protective activity against lipid peroxidation in various experimental models. nih.gov For instance, it showed an inhibitory effect against lipid peroxidation induced by iron sulfate (B86663) (FeSO4) and hydrogen peroxide (H2O2) in rat liver microsomes. nih.govoup.com It also protected against lipid peroxidation in rat brain homogenates. nih.gov This action helps to maintain the integrity and function of cellular membranes in the face of oxidative challenge.

Anti-inflammatory Mechanisms

Oxyresveratrol exhibits potent anti-inflammatory properties, which are closely linked to its antioxidant activities. researchgate.net It modulates inflammatory responses primarily by inhibiting the production of key pro-inflammatory molecules.

Inhibition of Pro-inflammatory Mediators

Oxyresveratrol has been shown to effectively suppress the expression and release of multiple pro-inflammatory mediators in various cell types, particularly in immune cells like microglia and macrophages. nih.govresearchgate.net Research has consistently demonstrated its ability to inhibit nitric oxide (NO), a key inflammatory signaling molecule, by down-regulating the expression of inducible nitric oxide synthase (iNOS). nih.govoup.com

Furthermore, oxyresveratrol significantly reduces the production of several pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated murine BV-2 microglial cells, it suppressed the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govacs.org In human microglial cells stimulated with IL-1β, oxyresveratrol strongly decreased the secretion of IL-6 and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov These effects are often achieved through the modulation of key inflammatory signaling pathways such as NF-κB. nih.govoup.com

| Pro-inflammatory Mediator | Cell Model | Stimulus | Observed Effect of Oxyresveratrol | Reference |

|---|---|---|---|---|

| NO | Murine Macrophage (RAW 264.7) | LPS | Inhibited nitrite (B80452) accumulation and iNOS expression | oup.com |

| TNF-α | Murine Microglia (BV-2) | LPS | Suppressed release | nih.gov |

| IL-1β | Murine Microglia (BV-2) | LPS | Suppressed release | nih.gov |

| IL-6 | Human Microglia (HMC3) | IL-1β | Strongly decreased release | nih.govnih.gov |

| MCP-1 | Human Microglia (HMC3) | IL-1β | Strongly decreased release | nih.govnih.gov |

Modulation of Inflammatory Enzymes

Oxyresveratrol has demonstrated the ability to modulate key inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In preclinical models, oxyresveratrol has been shown to reduce the production of nitric oxide (NO) by suppressing the expression of iNOS in murine macrophage-like RAW 264.7 cells. nih.gov Similarly, it has been observed to decrease the generation of prostaglandin (B15479496) E2 by downregulating the expression of COX-2 protein. nih.gov Some studies suggest that oxyresveratrol has weak direct inhibitory activity on COX-1 and COX-2. nih.gov

The anti-inflammatory effects of oxyresveratrol have been linked to its ability to inhibit the expression of iNOS and COX-2 at both the mRNA and protein levels. mdpi.commdpi.comresearchgate.net This suppression is thought to be a key mechanism behind its observed anti-inflammatory properties in various preclinical settings. mdpi.commdpi.com

| Compound | Target Enzyme | Effect | Cell Model |

| Oxyresveratrol | iNOS | Suppressed expression, reduced NO production | RAW 264.7 cells nih.govmdpi.com |

| Oxyresveratrol | COX-2 | Downregulated protein expression, reduced PGE2 | RAW 264.7 cells nih.govmdpi.com |

Regulation of Key Signaling Pathways

NF-κB Signaling Pathway

A significant body of preclinical evidence points to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway as a central mechanism for the anti-inflammatory effects of oxyresveratrol. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, oxyresveratrol has been shown to inhibit the activation of NF-κB. mdpi.com This inhibition is crucial as NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for iNOS and COX-2. scienceopen.com

Studies have demonstrated that oxyresveratrol can suppress the phosphorylation of IκB-α and the subsequent nuclear translocation of NF-κB in response to inflammatory stimuli like LPS. nih.govsuss.edu.sg This action effectively blocks the inflammatory cascade at a critical point. The anti-inflammatory activity of oxyresveratrol has been observed in various cell types, including RAW 264.7 cells, Jurkat leukemic T cells, and C28/I2 chondrocytes, further highlighting the importance of NF-κB modulation. researchgate.net

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, JNK, p38)

Oxyresveratrol has been found to regulate the mitogen-activated protein kinase (MAPK) pathways, which are critical in mediating inflammatory responses. Specifically, it has been shown to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli. nih.gov In murine BV-2 microglial cells, oxyresveratrol suppressed the release of pro-inflammatory mediators by inhibiting the MAPKs (ERK1/2, JNK, and p38) and NF-κB signaling pathways. nih.gov

PI3K/AKT/p70S6K Pathway

Recent studies have elucidated the role of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/p70S6K pathway in the anti-inflammatory actions of oxyresveratrol. In human microglial cells, oxyresveratrol was found to decrease the release of pro-inflammatory cytokines by suppressing the PI3K/AKT/p70S6K and ERK1/2 MAPK pathways. nih.govmdpi.com Specifically, it significantly inhibited the phosphorylation of AKT at Ser473 and the downstream target p70S6K in a concentration-dependent manner. mdpi.com

Research in LPS-induced mice suggests that oxyresveratrol alleviates neuroinflammation via the PI3K-Akt pathway. mdpi.comnih.gov The protective effect on neuroinflammation is believed to occur through the inhibition of the phosphorylation process within the PI3K/Akt pathway, leading to a downregulation of inflammatory factor expression. mdpi.comresearchgate.net

Estrogen Receptor (ER)-Dependent Modulation of Inflammatory Response

Intriguing evidence suggests that oxyresveratrol can function as a phytoestrogen, exerting its anti-inflammatory effects through an estrogen receptor (ER)-dependent mechanism. nih.govsuss.edu.sg In MCF-7 cells, oxyresveratrol induced proliferation and ER-mediated transcriptional activation. nih.govsuss.edu.sg This estrogen-like effect was reversible by the ER inhibitor ICI 182780. nih.govsuss.edu.sg

In the context of inflammation, the LPS-induced inflammatory response in RAW264.7 cells, including IκB-α phosphorylation and NF-κB nuclear translocation, was significantly suppressed by oxyresveratrol in an ER-dependent manner. nih.govsuss.edu.sgresearchgate.net These findings suggest that oxyresveratrol may act as an ER agonist to modulate NF-κB signaling and thereby control inflammation. nih.govsuss.edu.sg

Neuroprotective Mechanisms

Oxyresveratrol and its glucoside have demonstrated neuroprotective properties in various preclinical models. nih.govnih.gov A key mechanism underlying this neuroprotection is its anti-inflammatory and antioxidant activity. nih.govnih.gov By suppressing neuroinflammation through the inhibition of microglial activation and the production of pro-inflammatory mediators, oxyresveratrol helps to protect neurons from damage. nih.govacs.org

The compound has been shown to protect cultured rat cortical neurons from N-methyl-D-aspartate (NMDA)-induced toxicity by suppressing the generation of reactive oxygen species (ROS) and the increase in intracellular calcium concentration. nih.gov Furthermore, in a model of Parkinson's disease, oxyresveratrol has shown neuroprotective effects by reducing apoptosis in the SH-SY5Y cell line. hkmj.org Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent. hkmj.org

| Pathway | Key Proteins/Factors | Effect of Oxyresveratrol | Cell/Animal Model |

| NF-κB | IκB-α, NF-κB | Inhibition of phosphorylation and nuclear translocation | RAW264.7 cells nih.govsuss.edu.sg |

| MAPK | p38, JNK, ERK1/2 | Suppression of phosphorylation | BV-2 microglial cells nih.gov, HMC3 cells mdpi.com |

| PI3K/AKT | AKT, p70S6K | Inhibition of phosphorylation | HMC3 cells mdpi.com, LPS-induced mice mdpi.com |

| Estrogen Receptor | ERα/β | Agonistic activity, modulation of NF-κB | MCF-7 cells, RAW264.7 cells nih.govsuss.edu.sg |

Protection Against Oxidative Stress in Neuronal Cells (e.g., PC12, cortical neurons, hippocampal neurons)

Preclinical studies have demonstrated that oxyresveratrol provides significant protection to various neuronal cell types against oxidative stress-induced damage. In cultured P19 cells, oxyresveratrol prevented neuronal cell death induced by serum deprivation, a condition that leads to oxidative stress. nih.gov Similarly, it has shown cytoprotective effects in hydrogen peroxide-treated PC12 cells. nih.gov The mechanism for this protection is linked to its ability to suppress the generation of reactive oxygen species (ROS). nih.gov For instance, in cultured rat cortical neurons, oxyresveratrol protected against N-methyl-D-aspartate (NMDA)-induced toxicity by inhibiting ROS generation. nih.gov Furthermore, studies on imine analogs of oxyresveratrol suggest that the protective effects against oxidative stress may involve the regulation of heme oxygenase-1 (HO-1) expression and the translocation of nuclear factor E2-related factor 2 (Nrf2). nih.gov

Table 1: Preclinical Studies on Oxyresveratrol's Protection Against Oxidative Stress in Neuronal Cells

| Cell Line | Stressor | Key Findings | Molecular Mechanisms |

|---|---|---|---|

| PC12 cells | Hydrogen Peroxide | Exhibited cytoprotective effects. nih.gov | Regulation of HO-1 expression and Nrf2 translocation (inferred from imine analogs). nih.gov |

| Cultured rat cortical neurons | NMDA | Protected against NMDA-induced toxicity. nih.gov | Suppression of ROS generation and reduction of intracellular Ca2+ increase. nih.gov |

| Cultured P19 cells | Serum deprivation | Prevented neuronal cell death. nih.gov | Not specified. |

Anti-Neuroinflammatory Effects in Microglial and Astrocyte Models (e.g., BV-2, HMC3 cells)

Oxyresveratrol has demonstrated potent anti-neuroinflammatory effects in various preclinical models. In lipopolysaccharide (LPS)-stimulated BV-2 mouse microglial cells, oxyresveratrol effectively suppressed the release of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). acs.org The underlying mechanism for these effects involves the modulation of the MAPKs (ERK1/2, JNK, and p38) and NF-κB signaling pathways. nih.govacs.org Further studies in BV-2 cells revealed that oxyresveratrol can promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. acs.org In murine N9 microglial cells, oxyresveratrol showed strong NO scavenging activity. nih.gov It has also been shown to prevent neuroinflammation in microglial cells and inhibit the production of inflammatory mediators like IL-6 and cyclooxygenase 2 (COX-2) through the NF-κB pathway. nih.gov

Table 2: Preclinical Studies on Oxyresveratrol's Anti-Neuroinflammatory Effects

| Cell Model | Stimulant | Key Findings | Underlying Molecular Mechanisms |

|---|---|---|---|

| BV-2 mouse microglial cells | LPS | Suppressed release of NO, TNF-α, iNOS, IL-1β, and IL-6. acs.org | Inhibition of MAPKs (ERK1/2, JNK, p38) and NF-κB signaling pathways. acs.org |

| BV-2 mouse microglial cells | LPS | Promoted polarization from M1 to M2 phenotype. acs.org | Modulation of phenotype markers (e.g., iNOS, IL-1β, IL-6, CD86 for M1; Arg1, CD163, IL-10 for M2). acs.org |

| Murine N9 microglial cells | Not specified | Strong NO scavenging activity. nih.gov | Did not inhibit iNOS activity or expression. nih.gov |

Inhibition of β-Amyloid-Induced Neurotoxicity

Oxyresveratrol has shown promise in combating the neurotoxic effects of β-amyloid (Aβ), a key pathological hallmark of Alzheimer's disease. In cultured rat cortical neurons, oxyresveratrol was found to prevent neuronal cell damage induced by the Aβ peptide (25-35). nih.gov The protective mechanism involves the attenuation of the increase in cytosolic Ca2+ levels, a reduction in glutamate (B1630785) release, and a decrease in the generation of reactive oxygen species (ROS). nih.gov Further research indicates that oxyresveratrol can inhibit the production of Aβ by targeting β-secretase. nih.gov In mouse cortical astrocytes, oxyresveratrol was shown to attenuate corticosterone-induced amyloid precursor protein (APP) production, suggesting another avenue through which it may reduce Aβ levels. nih.gov

Modulation of Neuronal Cell Death Pathways (e.g., NMDA-induced toxicity, H2O2-induced injury)

Oxyresveratrol has been shown to modulate various neuronal cell death pathways. It protects cultured rat cortical neurons from N-methyl-D-aspartate (NMDA)-induced toxicity by suppressing both the generation of ROS and the increase in intracellular Ca2+ concentration. nih.gov Studies with its analog, resveratrol, have shown significant attenuation of NMDA-induced cell death in mature neurons. researchgate.net In the context of H2O2-induced injury, imine analogs of oxyresveratrol have demonstrated cytoprotective effects in PC12 cells. nih.gov Furthermore, oxyresveratrol has been found to inhibit neuronal apoptotic cell death in neuroblastoma and cerebral ischemia models. nih.gov In a model of kainic acid-induced hippocampal cell death, oral pretreatment with oxyresveratrol significantly protected CA3 neurons. nih.gov This neuroprotective effect was associated with the reduction of FoxO3a and pFoxO3a protein expression. nih.gov

Enhancement of Neurite Growth

The potential of oxyresveratrol to enhance neurite growth has been observed in preclinical studies. In a study using cultured P19 cells subjected to oxidative stress through serum deprivation, oxyresveratrol not only prevented neuronal cell death but also improved neurite growth. nih.gov While direct studies on oxyresveratrol are limited, its structural analog, resveratrol, has been shown to promote neurite outgrowth and synaptogenesis. researchgate.netnih.gov

Mitochondrial Protection and Function Modulation

The protective effects of oxyresveratrol on mitochondrial function are a key aspect of its neuroprotective profile. Its analog, resveratrol, has been shown to protect mitochondrial function and improve cell survival rates when administered during reoxygenation after an ischemic insult. nih.gov This protection is partly mediated by the activation of the PINK1/Parkin signaling pathway, which is involved in mitophagy—the selective removal of damaged mitochondria. nih.gov Resveratrol has also been reported to attenuate mitochondrial function impairment caused by oxidative stress by upregulating mitochondrial antioxidant enzymes and reducing the production of ROS. nih.gov In PC12 cells subjected to oxygen-glucose deprivation/reoxygenation, resveratrol reversed the accumulation of mitochondrial superoxide, the reduction of mitochondrial membrane potential, and the opening of the mitochondrial permeability transition pore. nih.gov

Anticancer Mechanisms

Oxyresveratrol has demonstrated significant anticancer activity in various preclinical models through multiple mechanisms.

In breast cancer cells (MDA-MB-231, BT-549, and 4T1), oxyresveratrol was found to inhibit cell growth by inducing ferroptosis, a form of iron-dependent cell death. frontiersin.orgnih.gov This was evidenced by an increase in intracellular ferrous ions, reactive oxygen species, and lipid peroxidation, along with altered mitochondrial morphology characteristic of ferroptosis. frontiersin.orgnih.gov The underlying mechanism involves the suppression of the EGFR/PI3K/AKT/GPX4 signaling axis. frontiersin.orgnih.gov

In liver cancer, bioinformatic and in vitro studies have shown that oxyresveratrol's effectiveness is linked to several signaling pathways, including apoptosis and autophagy. nih.gov It was found to down-regulate the transcript expressions of ESR1 and EGFR in a dose-related manner in liver cancer cells. nih.gov

Studies on MCF-7 breast cancer cells have revealed that oxyresveratrol can modulate genes associated with apoptosis, cell cycle control, and DNA repair. frontiersin.org It was also shown to have a synergistic effect with chemotherapeutic agents like doxorubicin (B1662922) and melphalan (B128) in breast cancer cells. semanticscholar.org In epithelial ovarian cancer cells, oxyresveratrol enhances the anti-cancer effect of cisplatin (B142131) by suppressing the activation of protein kinase B (AKT). mdpi.com

Table 3: Preclinical Studies on the Anticancer Mechanisms of Oxyresveratrol

| Cancer Type | Cell Lines | Key Findings | Underlying Molecular Mechanisms |

|---|---|---|---|

| Breast Cancer | MDA-MB-231, BT-549, 4T1 | Inhibited cell growth and induced ferroptosis. frontiersin.orgnih.gov | Suppression of the EGFR/PI3K/AKT/GPX4 signaling axis. frontiersin.orgnih.gov |

| Liver Cancer | HepG2 | Lowered cell proliferation. nih.gov | Implicated in apoptosis, autophagy, and NF-kappa B signaling pathways; down-regulated ESR1 and EGFR mRNA expression. nih.gov |

| Breast Cancer | MCF-7 | Modulated genes related to apoptosis, cell cycle, and DNA repair. frontiersin.org | Not specified. |

| Epithelial Ovarian Cancer | SKOV3, TOV21G | Enhanced the anti-cancer effect of cisplatin. mdpi.com | Suppression of AKT activation. mdpi.com |

Inhibition of Cancer Cell Proliferation and Viability (in vitro models)

Oxyresveratrol has demonstrated potent inhibitory effects on the proliferation and viability of a wide range of cancer cell lines. In human osteosarcoma Saos-2 cells, oxyresveratrol significantly reduces cell viability in a concentration-dependent manner. nih.gov Similarly, it exerts a cytotoxic effect on the highly chemo-resistant, triple-negative human breast cancer cell line MDA-MB-231 and the MCF-7 breast cancer cell line. nih.govmdpi.comresearchgate.net While research on Oxyresveratrol 4-O-β-D-glucopyranoside is sparse in this area, a related compound, resveratrol-4-O-D-(2'-galloyl)-glucopyranoside, has been shown to inhibit the proliferation of leukemia cell lines HL-60, Jurkat, and U937. nih.gov

| Compound | Cell Line | Cancer Type | Observed Effect | Source |

|---|---|---|---|---|

| Oxyresveratrol | Saos-2 | Osteosarcoma | Significantly reduced cell viability in a concentration-dependent manner. | nih.gov |

| Oxyresveratrol | MDA-MB-231 | Triple-Negative Breast Cancer | Exhibited a potent cytotoxic effect. | nih.gov |

| Oxyresveratrol | MCF-7 | Breast Cancer | Presented cytotoxicity and reduced cell viability. | mdpi.comresearchgate.net |

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism through which oxyresveratrol inhibits cancer cell growth is by inducing apoptosis, or programmed cell death. Treatment with oxyresveratrol leads to a significant, concentration-dependent increase in apoptotic cells in the Saos-2 osteosarcoma line. nih.gov In MDA-MB-231 breast cancer cells, oxyresveratrol-mediated cell death is characterized by hallmarks of apoptosis, including chromatin condensation and DNA fragmentation. nih.gov Similar apoptotic induction has been observed in MCF-7 cells. mdpi.com

Mitochondria-Mediated Apoptotic Pathways

Oxyresveratrol-induced apoptosis is primarily executed via the mitochondria-mediated (intrinsic) pathway. This involves the disruption of mitochondrial integrity and the activation of a cascade of specific proteins.

Mitochondrial Membrane Potential (MMP) Depolarization: A key early event in apoptosis is the loss of the mitochondrial membrane potential (ΔΨm). Oxyresveratrol treatment has been shown to cause a significant, concentration-dependent decrease in the MMP in Saos-2 cells. nih.gov It also leads to depolarization of the mitochondrial membrane in MDA-MB-231 and MCF-7 cells. nih.govresearchgate.net

Bax/Bcl-2 Modulation: The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is critical for cell survival. Oxyresveratrol modulates the expression of these Bcl-2 family proteins to favor apoptosis. nih.gov In a study on a related compound in HL-60 cells, treatment led to the upregulation of Bax and downregulation of Bcl-2, shifting the ratio to promote cell death. nih.gov

Cytochrome c Release and Caspase Activation: The depolarization of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This, in turn, triggers the activation of a cascade of cysteine proteases known as caspases. Oxyresveratrol induces the cleavage, and thus activation, of initiator caspase-9 and executioner caspase-3 in Saos-2 cells. nih.gov In both MCF-7 and MDA-MB-231 cells, oxyresveratrol treatment upregulates caspases-3, -7, -8, and -9. researchgate.net Interestingly, in MDA-MB-231 cells, one study noted a caspase-independent apoptosis-like cell death pathway involving the translocation of Apoptosis Inducing Factor (AIF) from the mitochondria to the nucleus. nih.gov

| Cell Line | Molecular Event | Compound | Source |

|---|---|---|---|

| Saos-2 | MMP depolarization, Cytochrome c release, Caspase-3 & -9 activation, Bcl-2 family modulation | Oxyresveratrol | nih.gov |

| MDA-MB-231 | MMP depolarization, AIF translocation, Caspase-3, -7, -8, -9 upregulation | Oxyresveratrol | nih.govresearchgate.net |

| MCF-7 | MMP depolarization, Caspase-3, -7, -8, -9 upregulation | Oxyresveratrol | researchgate.net |

Inhibition of Cell Migration

Metastasis, the spread of cancer cells, is a major cause of mortality. Oxyresveratrol has shown potential in inhibiting this process by impeding cell migration. In human osteosarcoma U2OS cells, oxyresveratrol effectively attenuated cell migration. researchgate.net It has also been found to significantly inhibit the migration of human colon cancer cells, such as HCT116 and HT-29. nih.gov This inhibition is partly achieved by regulating the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. researchgate.netnih.gov

Modulation of Specific Signaling Pathways in Cancer Cells

Oxyresveratrol exerts its anticancer effects by targeting key signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor growth. Oxyresveratrol has been shown to inhibit the phosphorylation and activation of STAT3 in Saos-2 and U2OS osteosarcoma cells. nih.govresearchgate.net This inhibition of STAT3 signaling is directly linked to the induction of apoptosis, reduced cell viability, and decreased cell migration. nih.govresearchgate.net

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. mdpi.comnih.govnih.gov Oxyresveratrol has been demonstrated to suppress this pathway in various cancer models. In epithelial ovarian cancer cells (SKOV3 and TOV21G), oxyresveratrol inhibited the PI3K/AKT/mTOR pathway by reducing the levels of phosphorylated AKT. mdpi.com It also inhibits this pathway in cervical cancer cells, leading to reduced proliferation and migration. researchgate.net

Effects on Cell Cycle Control

The cell cycle is a tightly regulated process that ensures proper cell division. Cancer cells often have defects in cell cycle control, leading to uncontrolled proliferation. Oxyresveratrol can interfere with this process, causing cell cycle arrest. In MDA-MB-231 breast cancer cells, treatment led to an accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov In MCF-7 cells, oxyresveratrol treatment caused a dose-dependent decrease in the percentage of cells in the G0/G1 and S phases, suggesting an arrest at these checkpoints. mdpi.comnih.gov

Modulation of DNA Repair Mechanisms

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. nih.gov In the context of apoptosis, the cleavage and inactivation of PARP by executioner caspases (like caspase-3) is a well-established hallmark. This event ensures that the cell does not expend energy on futile DNA repair efforts once the apoptotic program is activated. Oxyresveratrol treatment has been shown to induce PARP cleavage in MDA-MB-231 cells, consistent with its ability to trigger apoptosis. nih.gov Furthermore, gene expression analysis in MCF-7 cells treated with oxyresveratrol revealed that DNA repair was among the most significantly affected biological pathways. nih.gov

Antihyperglycemic and Antidiabetic Mechanisms

Oxyresveratrol, the aglycone of Oxyresveratrol 4-O-β-D-glucopyranoside, has demonstrated multiple preclinical activities suggesting potential for managing hyperglycemia and diabetes. These mechanisms include direct enzyme inhibition, prevention of protein glycation, and modulation of key pathways in glucose metabolism and insulin (B600854) secretion.

Oxyresveratrol has been identified as a potent inhibitor of α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into glucose. nih.gov By inhibiting this enzyme, oxyresveratrol can delay carbohydrate digestion and absorption, leading to a lower postprandial blood glucose spike.

Research has shown that oxyresveratrol exhibits strong inhibitory activity against α-glucosidase, with one study reporting an IC₅₀ value of 19.5 ± 1.7 μM. nih.gov Interestingly, structural modifications to the oxyresveratrol molecule, such as O-alkylation, generally lead to a reduction or complete loss of this inhibitory activity. nih.gov This suggests that the specific arrangement of hydroxyl groups on the oxyresveratrol structure is crucial for its interaction with the α-glucosidase enzyme.

Table 1: α-Glucosidase Inhibitory Activity of Oxyresveratrol

| Compound | IC₅₀ (μM) |

|---|---|

| Oxyresveratrol | 19.5 ± 1.7 |

This table presents the half-maximal inhibitory concentration (IC₅₀) of oxyresveratrol against α-glucosidase compared to the control drug, acarbose.

Glycation is a non-enzymatic reaction between sugars and proteins or lipids that results in the formation of Advanced Glycation End Products (AGEs). The accumulation of AGEs is implicated in diabetic complications and aging. Oxyresveratrol has demonstrated significant anti-glycation properties. nih.gov